molecular formula C8H10ClN B1610668 3-Chloro-4-isopropylpyridine CAS No. 90731-99-0

3-Chloro-4-isopropylpyridine

Cat. No.: B1610668
CAS No.: 90731-99-0
M. Wt: 155.62 g/mol
InChI Key: RSCZXKBJQCTPCI-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and an isopropyl group at the 4-position of the aromatic ring. Despite its theoretical utility, the lack of accessible supply restricts its practical use in research compared to structurally related compounds.

Properties

CAS No.

90731-99-0

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-chloro-4-propan-2-ylpyridine

InChI

InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3

InChI Key

RSCZXKBJQCTPCI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=NC=C1)Cl

Canonical SMILES

CC(C)C1=C(C=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-4-methylpyridine

Structural Features :

  • Substitution: Chlorine at position 3, methyl group at position 4.

Commercial Availability :

  • GEO Organics offers this compound in quantities ranging from milligrams to multi-kilogram batches, making it accessible for research and industrial applications .

6-Chloro-4-hydroxypyrimidine

Structural Features :

  • Substitution: Chlorine at position 6, hydroxyl group at position 4.
  • Key Difference : Pyrimidine core (two nitrogen atoms) versus pyridine (one nitrogen), altering electronic properties and hydrogen-bonding capabilities.

Commercial Availability :

  • Listed under CAS No. 4765-77-9, with identified uses in manufacturing and laboratory settings .

General Comparison of Substituent Effects

Compound Core Structure Substituent (Position) Steric Bulk Commercial Status
3-Chloro-4-isopropylpyridine Pyridine Cl (3), isopropyl (4) High Discontinued
3-Chloro-4-methylpyridine Pyridine Cl (3), methyl (4) Moderate Available
6-Chloro-4-hydroxypyrimidine Pyrimidine Cl (6), hydroxyl (4) Low Available

Research Findings and Practical Implications

  • Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, which may limit its utility in reactions requiring precise spatial alignment (e.g., metal-catalyzed coupling). By contrast, 3-Chloro-4-methylpyridine’s methyl group offers a balance between stability and reactivity .
  • Availability Constraints : The discontinued status of this compound underscores the importance of accessible analogs like 3-Chloro-4-methylpyridine for ongoing research .

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